molecular formula C13H15NO3 B13784136 (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione

(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione

Cat. No.: B13784136
M. Wt: 233.26 g/mol
InChI Key: VWGLSJADRJXISE-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chiral compound with a unique structure that includes an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and 1,4-addition of lithium dialkylcuprates . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazepane derivatives with additional functional groups, while reduction can lead to the formation of simpler structures with fewer oxygen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target enzyme.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione

InChI

InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3/t9-,13-/m1/s1

InChI Key

VWGLSJADRJXISE-NOZJJQNGSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)CC(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.